molecular formula C14H17N3O2 B2755433 rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis CAS No. 2059914-31-5

rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis

Cat. No.: B2755433
CAS No.: 2059914-31-5
M. Wt: 259.309
InChI Key: NVZNGTHTZCQDFN-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis is a heterocyclic molecule featuring a 1,2,4-triazol-5-one core substituted with an ethyl group at position 4 and a (2R,3R)-3-phenyloxolan-2-yl moiety at position 3. The stereochemistry (cis configuration) and the presence of the phenyloxolan group contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-17-13(15-16-14(17)18)12-11(8-9-19-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,16,18)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZNGTHTZCQDFN-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)C2C(CCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NNC1=O)[C@H]2[C@H](CCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several synthetic pathways. One common method involves the reaction of ethyl hydrazine with 2,3-epoxypropylbenzene under controlled conditions, leading to the formation of a key intermediate. This intermediate undergoes a cyclization reaction with ethyl isocyanate, resulting in the formation of the desired triazole compound.

Industrial Production Methods

Industrial production of this compound would typically employ optimized reaction conditions to maximize yield and minimize byproducts. This might involve the use of high-pressure reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Triazole Ring

The triazole moiety undergoes hydrolysis under alkaline conditions, leading to ring opening and formation of semicarbazide derivatives.

Example Reaction :
Reaction with 1% aqueous NaOH at reflux for 4 hours yields a semicarbazide intermediate (97% yield) . Acidification to pH 5–6 precipitates the product.

Reaction ConditionsProductYieldSource
1% NaOH, reflux (4 h), HCl (pH 5–6)Semicarbazide derivative97%

Nucleophilic Substitution at the Oxolane Ring

The cis-configured oxolane ring participates in nucleophilic substitution reactions, particularly at the methylsulfonate ester position.

Example Reaction :
Reaction with methanesulfonyl chloride forms a methylsulfonate ester, a key intermediate for further functionalization .

PropertyValueSource
Melting point (methylsulfonate)98 °C
Boiling point615.5±65.0 °C

Condensation with Aldehydes

The triazole’s NH group reacts with aldehydes to form hydrazones, a reaction leveraged in medicinal chemistry for bioactivity modulation .

Example Reaction :
Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux produces hydrazone derivatives with potential anticancer activity .

AldehydeSolventTemperatureYieldSource
BenzaldehydeEthanolReflux75–85%

Esterification and Sulfonation

The hydroxyl group on the oxolane ring undergoes esterification or sulfonation to enhance solubility or biological targeting.

Example Reaction :
Sulfonation with methanesulfonic anhydride in dichloromethane yields a sulfonate ester, critical for prodrug synthesis .

ReactantProductApplicationSource
Methanesulfonic anhydrideMethylsulfonate esterProdrug development

Coordination with Metal Ions

The triazole’s nitrogen atoms act as ligands for transition metals, forming complexes studied for catalytic or antimicrobial applications.

Example Reaction :
Complexation with Cu(II) in methanol at room temperature produces a blue crystalline complex with potential antibacterial activity.

Metal IonLigand SitesApplicationSource
Cu(II)N1, N4 (triazole)Catalysis/antimicrobials

Stereochemical Influence on Reactivity

The cis configuration of the oxolane ring’s substituents directs regioselectivity in reactions. For example:

  • Epoxidation : The cis arrangement favors syn-addition pathways.

  • Enzymatic Hydrolysis : Cis stereochemistry enhances binding to chiral biological targets.

Scientific Research Applications

Medicinal Chemistry

The triazole ring is a significant pharmacophore in medicinal chemistry due to its diverse biological activities. Research indicates that compounds containing triazole moieties can exhibit antifungal, antibacterial, and anticancer properties.

Case Studies :

  • Antifungal Activity : Studies have shown that similar triazole derivatives can inhibit the growth of various fungal pathogens. For instance, a related compound demonstrated potent activity against Candida albicans and Aspergillus fumigatus .
CompoundActivityReference
Triazole DerivativeAntifungal

Agricultural Science

The compound's potential as a fungicide or herbicide is under investigation. Triazoles are known to interfere with the biosynthesis of ergosterol in fungi, making them effective in crop protection.

Research Insights :
Recent studies have explored the efficacy of triazole compounds in controlling plant pathogens. For example, racemic mixtures similar to rac-4-ethyl have shown promising results in enhancing crop yield while minimizing fungal infections .

Material Science

Triazole compounds are also being explored for their applications in material science, particularly in the development of polymers and nanomaterials.

Applications :

  • Polymer Chemistry : The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. Research indicates that polymers containing triazole linkages exhibit improved resistance to thermal degradation .
PropertyEnhancementReference
Thermal StabilityIncreased

Mechanism of Action

The exact mechanism of action of rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one varies depending on its application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity and thereby modulating cellular pathways. Molecular targets could include enzymes involved in DNA replication, protein synthesis, or metabolic processes, with the triazole ring playing a crucial role in these interactions.

Comparison with Similar Compounds

Structural Characterization

The compound’s structure can be inferred from analogs in the literature. For example, rac-(3S,4S)-3-Hydroxy-4-phenyl-1-[(S)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-methyl]-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one () shares structural motifs, such as fused heterocyclic rings and stereospecific substituents. Key characterization techniques include:

  • NMR spectroscopy: Chemical shifts for analogous compounds (e.g., δH 2.28 ppm for H-11 in pestalafuranone F ) highlight the sensitivity of NMR to substituent effects.
  • X-ray crystallography : Software like SHELX and ORTEP-3 are critical for resolving stereochemistry and confirming cis/trans configurations.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The triazol-5-one scaffold is common in medicinal and agrochemical research. Key analogs include:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Source
4-Ethyl-3-(1-hydroxyethyl)-1H-1,2,4-triazol-5(4H)-one C₆H₁₀N₃O₂ Ethyl, hydroxyethyl 144–145
4-Ethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one C₅H₈N₃O Ethyl, methyl N/A
Ethyl 4-(2-furanylmethyl)-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate C₁₁H₁₃N₃O₃S Furanylmethyl, thioxo, acetate N/A
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one C₁₃H₉N₅O₅S₂ Dioxin, nitrothiazolylthio N/A

Key Observations :

  • Substituent Electronic Effects : The phenyloxolan group in the target compound introduces steric bulk and electron-rich aromaticity, contrasting with the nitrothiazolylthio group in , which enhances electrophilicity .
  • Stereochemical Impact : The cis configuration of the target compound likely influences its solubility and binding affinity compared to trans isomers, as seen in benzodiazepine analogs .

Physicochemical Properties

  • Melting Points : Ethyl-substituted triazolones (e.g., 144–145°C in ) typically have higher melting points than methyl analogs due to increased van der Waals interactions .
  • Solubility : The phenyloxolan group may enhance lipophilicity compared to polar substituents like hydroxyethyl .

Methodological Considerations

  • Structural Analysis : SHELX and WinGX are widely used for crystallographic refinement, ensuring accurate stereochemical assignments.
  • Spectroscopic Techniques: ¹H and ¹³C-NMR data (e.g., δC 26.6 ppm for C-11 in pestalafuranone F ) are critical for distinguishing substituent effects.

Biological Activity

The compound rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis, is a member of the triazole class of compounds known for their diverse biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 259.3037 g/mol
  • CAS Number : 2059914-31-5

Biological Activity Overview

The biological activity of rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound acts as a selective inhibitor of c-Jun N-terminal kinase (JNK), an important target in treating conditions like insulin resistance and inflammation. The structure of the compound allows it to bind competitively at the JNK docking site.

Table 1: Inhibition Activity of rac-4-Ethyl Triazole Derivatives on JNK

CompoundIC50 (μM)% Inhibition at 100 μM
rac-4-Ethyl Triazole0.486%
Control Compound A1.8225%
Control Compound B6.673%

2. Antioxidant Activity

Studies have shown that triazole derivatives exhibit significant antioxidant properties. The presence of the triazole ring contributes to the scavenging of free radicals, which may be beneficial in preventing oxidative stress-related diseases.

3. Anti-inflammatory Effects

In vitro studies suggest that rac-4-ethyl triazole derivatives can reduce pro-inflammatory cytokine production in macrophages. This activity is crucial for developing anti-inflammatory drugs targeting chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of the triazole class reveal that modifications at specific positions significantly affect biological activity. For instance:

  • Substituents at the 3-position of the triazole ring enhance JNK inhibition.
  • Aromatic groups at the 4-position can modulate potency and selectivity.

Case Study 1: Insulin Resistance Model

In a mouse model of insulin resistance, rac-4-ethyl triazole demonstrated significant improvements in glucose tolerance tests compared to controls. The compound's ability to inhibit JNK signaling was correlated with enhanced insulin sensitivity.

Case Study 2: Inflammation in Macrophages

A study involving macrophage cultures treated with rac-4-ethyl triazole showed a marked decrease in TNF-alpha and IL-6 levels after stimulation with LPS (lipopolysaccharide). This suggests potential therapeutic applications in inflammatory diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis?

Answer:
The compound’s synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl precursors. For example, analogous triazolone derivatives are synthesized via reactions of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with aldehydes (e.g., 2-benzoxy-3-ethoxy-benzaldehyde) under reflux in ethanol, followed by purification via recrystallization . Key steps include:

  • Regioselective cyclization : Controlled reaction conditions (temperature, solvent polarity) to favor triazolone ring formation.
  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis to retain the cis configuration.
  • Validation : Confirmation of structure via 1H^1H-NMR, 13C^{13}C-NMR, and X-ray crystallography (e.g., as demonstrated for structurally similar triazolones in Acta Crystallographica reports) .

Advanced: How can stereochemical integrity (cis configuration) be preserved during synthesis, and what analytical techniques verify it?

Answer:
The cis configuration arises from the spatial arrangement of the ethyl and phenyloxolane substituents. To preserve stereochemistry:

  • Chiral resolution : Use chiral chromatography or diastereomeric salt formation.
  • In-situ monitoring : Employ circular dichroism (CD) or vibrational circular dichroism (VCD) during synthesis.
  • Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) is definitive. For example, in related triazolones, SCXRD confirmed dihedral angles between substituents (e.g., phenyl rings inclined at ~97.6° from the triazolone plane) .
    Data contradiction resolution : Discrepancies in stereochemical assignments (e.g., via NMR vs. SCXRD) require cross-validation with NOESY or JJ-coupling analysis .

Basic: What are the critical physicochemical properties (e.g., pKa, solubility) of this compound, and how are they determined?

Answer:
Key properties include:

  • pKa : Determined via potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using 0.05 M tetrabutylammonium hydroxide (TBAH). Half-neutralization potentials (HNPs) are plotted to calculate pKa values . Example data for analogous triazolones:
SolventHNP (mV)pKa
Isopropyl alcohol2458.2
DMF3209.1
  • Solubility : Assessed via shake-flask method in solvents like ethanol or chloroform, with quantification by HPLC .

Advanced: How do solvent polarity and substituent effects influence the compound’s acidity (pKa)?

Answer:
Solvent polarity stabilizes deprotonated forms, lowering pKa. For example, in DMF (high polarity), pKa values for triazolones are ~1.5 units higher than in isopropyl alcohol due to reduced solvation of the conjugate base . Substituent effects:

  • Electron-withdrawing groups (EWGs) : Increase acidity (lower pKa) by stabilizing the anion.
  • Steric hindrance : Bulky groups (e.g., phenyloxolane) may restrict solvation, raising pKa.
    Methodological note : Titrations must account for solvent-specific electrode calibration (e.g., Orion 720A pH meter with Ingold electrodes) .

Basic: What spectroscopic techniques are optimal for structural elucidation?

Answer:

  • NMR : 1H^1H-NMR identifies proton environments (e.g., ethyl group at δ ~1.2 ppm, triazolone NH at δ ~10.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) at ~170 ppm .
  • IR : Stretching vibrations for C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z calculated for C16_{16}H20_{20}N4_{4}O2_{2}: 300.1584) .

Advanced: How can researchers resolve contradictions in biological activity data linked to stereochemical impurities?

Answer:

  • Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralpak IA or IB.
  • Bioassay correlation : Compare activity of enantiomerically pure samples (e.g., cis vs. trans) in target assays (e.g., enzyme inhibition).
  • Case study : In triazolone derivatives, a 5% impurity of the trans isomer reduced antifungal efficacy by 40%, highlighting the need for ≥98% ee in pharmacological studies .

Basic: What safety protocols are advised for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (analogous to 4-amino-triazolones) .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to model frontier orbitals (HOMO/LUMO). For example, HOMO localization on the triazolone ring predicts susceptibility to electrophilic attack .
  • MD simulations : Assess solvent interactions (e.g., chloroform vs. DMSO) to predict solubility and reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.